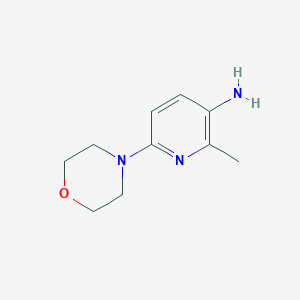

2-Methyl-6-morpholinopyridin-3-amine

Descripción

2-Methyl-6-morpholinopyridin-3-amine (CAS: 221159-08-6) is a substituted pyridine derivative with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol. It features a pyridine ring substituted with a methyl group at the 2-position, a morpholino moiety at the 6-position, and an amine group at the 3-position . The compound is commercially available at 95% purity (MDL: MFCD11849888) and is of interest in medicinal chemistry due to its heterocyclic framework, which is common in bioactive molecules .

Propiedades

IUPAC Name |

2-methyl-6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQLZXUYWSZEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736608 | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221159-08-6 | |

| Record name | 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(morpholin-4-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-morpholinopyridin-3-amine typically involves the following steps:

Formation of Pyridine Derivative: The starting material is often a pyridine derivative, which undergoes further functionalization.

Introduction of Morpholine: Morpholine is introduced into the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-6-morpholinopyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific conditions.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Derivatives with different substituents on the pyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

2-Methyl-6-morpholinopyridin-3-amine has been identified as a promising candidate for the development of pharmaceuticals targeting various diseases, particularly cancer and neurodegenerative disorders. Its structural similarity to known inhibitors allows it to effectively interact with specific protein targets involved in critical biological pathways.

Case Studies

Research indicates that this compound can inhibit signaling pathways associated with tumor growth. For instance, studies have shown its efficacy against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), demonstrating significant cytotoxic activity with an IC50 value of 1.4 μM against MDA-MB-231 cells .

Drug Development

Inhibitory Activity

The compound has been studied for its inhibitory effects on various enzymes critical for disease progression. For example, it has been evaluated as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in Plasmodium species, which are responsible for malaria . The compound's ability to bind selectively to DHODH positions it as a potential candidate for malaria chemoprevention.

Table 1: Summary of Inhibitory Activities

| Compound | Target Enzyme | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | DHODH | 1.4 | Effective against Plasmodium spp. |

| Other derivatives | Various cancer targets | Varies | Comparative analysis ongoing |

Biological Research

Biological Activity

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its interactions with various protein targets have been documented through studies employing techniques such as molecular docking and binding assays. These studies demonstrate that this compound can modulate biological pathways involved in cell proliferation and apoptosis.

Chemical Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, often involving nucleophilic substitution reactions to introduce the morpholine group into the pyridine ring. The following outlines common synthetic routes:

- Formation of Pyridine Derivative: Starting from a suitable pyridine precursor.

- Introduction of Morpholine: Utilizing nucleophilic substitution to incorporate the morpholine moiety.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1: Pyridine Formation | Use of pyridine derivatives as starting materials |

| Step 2: Morpholine Introduction | Nucleophilic substitution reactions |

Future Research Directions

Given the structural features and preliminary findings regarding the biological activity of this compound, future research may focus on:

- Optimization of Potency: Enhancing the compound's efficacy against specific targets.

- Broader Applications: Exploring its potential in treating other diseases beyond cancer and malaria.

- Mechanistic Studies: Investigating the detailed mechanisms through which the compound exerts its biological effects.

Mecanismo De Acción

The mechanism by which 2-Methyl-6-morpholinopyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and synthetic differences between 2-Methyl-6-morpholinopyridin-3-amine and related compounds:

Key Comparative Insights

Structural Differences

Core Heterocycle: The target compound and 6-Methylpyridin-3-amine are pyridine derivatives, whereas N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine and 3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine are pyrimidine-based.

Substituent Effects: The morpholino group in this compound and 6-Morpholinopyridin-3-amine contributes to solubility and hydrogen-bonding capacity. 5-(2-Methoxypyridin-3-yl)pyridin-2-amine replaces the morpholino group with a methoxy substituent, which is less polar but may enhance lipophilicity and membrane permeability.

Research Implications

- Morpholino vs. Methoxy Groups: Comparative studies between this compound and 5-(2-Methoxypyridin-3-yl)pyridin-2-amine could elucidate the role of polar vs. non-polar substituents in drug-receptor binding.

- Pyridine vs.

Actividad Biológica

2-Methyl-6-morpholinopyridin-3-amine (CAS No. 221159-08-6) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor in various signaling pathways associated with diseases such as cancer and neurodegenerative disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound features a pyridine ring substituted with a morpholine group and a methyl group. This unique structure allows for significant interactions with biological targets, which is critical for its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in disease pathways. Notably, it has been shown to interact with kinases such as DAPK1 and CSF1R, which are implicated in cancer progression.

Key Mechanisms:

- Inhibition of Kinase Activity : Studies have demonstrated that this compound can inhibit the activity of DAPK1 and CSF1R, leading to reduced cell proliferation in various cancer cell lines.

- Induction of Autophagy : Similar compounds have been reported to disrupt cellular survival mechanisms, resulting in autophagy via the PI3K/Akt/mTOR signaling pathway.

Biological Activity Data

The following table summarizes the biological activity data for this compound based on various studies:

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antiproliferative | NCI-H522 | 1.97 | Inhibition of cell growth |

| Anticancer | Multiple lines | Varies | Broad-spectrum activity against cancers |

| Autophagy Induction | SH-SY5Y | Not specified | Protective mechanism against apoptosis |

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Cancer Cell Growth Inhibition : In vitro studies indicated that this compound exhibited significant antiproliferative effects across various cancer types, including hematological malignancies and solid tumors. For instance, it inhibited cell growth by over 60% in several tested lines .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with its target proteins, revealing strong interactions that correlate with its biological activity .

- Therapeutic Potential in Neurodegenerative Disorders : Preliminary research suggests that the compound may also play a role in neuroprotection by modulating pathways associated with neuronal survival and apoptosis.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the morpholine ring enhances solubility and bioavailability, while the methyl group at position 2 plays a crucial role in target specificity.

Comparison with Related Compounds:

The following table highlights key differences between this compound and structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Morpholinopyridin-3-amine | C9H13N3O | Lacks methyl group at position 2 |

| 2-Amino-6-methylpyridine | C6H8N2 | Simpler structure, lacks morpholine |

| 1-(5-Methyl-6-morpholinopyridin- | C11H16N4O | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-methyl-6-morpholinopyridin-3-amine, and how can purity be optimized?

- Methodology : A common approach involves condensation reactions under reflux conditions. For example, analogous pyridine derivatives (e.g., 6-morpholinopyridin-3-amine) are synthesized via nucleophilic substitution or cyclization reactions. Ethanol/water mixtures with catalysts like lithium hydroxide (LiOH) are used to promote reaction efficiency . Purification typically employs column chromatography with silica gel and eluents such as ethyl acetate/petroleum ether (2:8 ratio) to isolate high-purity products .

- Optimization : Adjusting reaction time (e.g., 4–12 hours), stoichiometry of guanidine derivatives, and temperature gradients can minimize byproducts. Purity validation via HPLC (≥98%) is critical, as seen in related pyrimidine analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., morpholine ring integration at δ ~3.5–3.7 ppm, methyl group splitting at δ ~2.3–2.5 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks aligned with C₁₀H₁₆N₃O).

- HPLC : Quantifies purity and detects trace impurities using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the morpholine substituent influence regioselectivity in electrophilic substitution reactions of this compound?

- Mechanistic Insight : The morpholine group acts as an electron-donating substituent via resonance, directing electrophiles to the para position (C-5) of the pyridine ring. Steric hindrance from the morpholine’s oxygen limits reactivity at adjacent positions. Computational modeling (e.g., DFT) can predict substituent effects, validated by experimental outcomes in analogs like 3,4-dimethyl-6-morpholinopyridin-2-amine .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Case Study : Unexpected NMR signals (e.g., split peaks for methyl groups) may arise from conformational isomerism or solvent interactions. 2D NMR (COSY, HSQC) clarifies connectivity, while variable-temperature NMR distinguishes dynamic effects . For mass spectrometry discrepancies (e.g., adduct formation), electrospray ionization (ESI) in negative/positive modes improves accuracy.

Q. How can reaction yields be improved for functionalizing this compound into bioactive analogs?

- Optimization Framework :

- Catalysis : Palladium-mediated coupling (e.g., Buchwald-Hartwig amination) enhances aryl substitution efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in SNAr reactions, as demonstrated in the synthesis of gefitinib analogs .

- Protecting Groups : Temporary protection of the amine group (e.g., Boc) prevents side reactions during multi-step syntheses .

Q. What are the stability challenges for this compound under acidic/basic conditions, and how are they mitigated?

- Findings : The morpholine ring is susceptible to hydrolysis in strong acids (e.g., HCl), while the amine group may oxidize under basic conditions. Stability assays (pH 1–14, 25–60°C) reveal optimal storage in inert, anhydrous environments. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced stability, as seen in LY2784544 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.